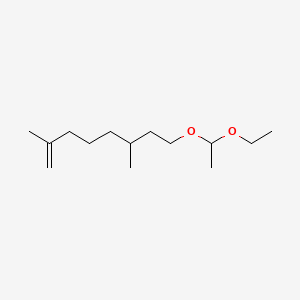

8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene

Description

Positioning within the Landscape of Branched Alkenes and Acetal (B89532) Chemistry

The compound 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene occupies a strategic position at the intersection of branched alkene chemistry and the synthetic methodology of protecting groups. Branched alkenes are ubiquitous in nature, forming the backbone of terpenes and terpenoids, which are major components of essential oils and are widely used in the fragrance and flavor industries. uni.lugoogle.com For example, the related compound citronellol (B86348) is a naturally occurring monoterpenoid used extensively in perfumes and as a chemical intermediate. wikipedia.orgpreprints.org The 2,6-dimethyloctene skeleton is a common structural motif in this class of compounds. The terminal alkene provides a reactive handle for synthetic transformations that can lead to a diverse array of fragrance compounds and other fine chemicals. cymitquimica.com

Simultaneously, the molecule is a classic example of the application of acetal chemistry in modern organic synthesis. The use of protecting groups is a fundamental concept in the synthesis of complex molecules that contain multiple functional groups with different reactivities. By selectively masking one group (the alcohol), another (the alkene) can be manipulated without interference. The 1-ethoxyethoxy group is a specific type of acetal known as an "ethoxyethyl ether" or EE ether, which serves as a common protecting group for alcohols. Its stability in basic and nucleophilic environments makes it compatible with a wide range of synthetic operations, including Grignard reactions, reductions with metal hydrides, and oxidation of other functional groups. preprints.org The ability to easily remove the acetal under mild acidic conditions ensures that the protected alcohol can be revealed at the desired stage of a synthetic sequence. nih.gov

Significance as a Multifunctional Synthetic Intermediate

The primary significance of this compound lies in its role as a multifunctional synthetic intermediate. An intermediate is a molecule that is formed during the course of a chemical synthesis and is subsequently reacted to produce the final target molecule. The presence of two functional groups with orthogonal reactivity—the terminal alkene and the protected primary alcohol—makes this compound a highly valuable building block.

The term "orthogonal reactivity" refers to the ability to react one functional group in the presence of the other by choosing appropriate reaction conditions. In this molecule:

The terminal alkene can undergo a wide range of transformations under conditions that will not affect the acetal (e.g., basic, neutral, or specific catalytic conditions). For instance, it can be epoxidized, hydroborated-oxidized, or used in carbon-carbon bond-forming reactions like the Heck reaction.

The protected alcohol remains inert during these transformations. After the desired modifications have been made to the alkene portion of the molecule, the acetal can be removed by simple acid hydrolysis to liberate the primary alcohol.

The newly revealed primary alcohol can then participate in a second set of reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for substitution reactions.

This strategic unmasking of reactivity allows for the controlled and stepwise construction of complex molecular architectures. A plausible synthetic precursor to this intermediate is citronellol, a readily available natural product. wikipedia.orgpreprints.org The synthesis would involve protecting the hydroxyl group of a citronellol derivative as an acetal, followed by isomerization or other modifications to position the double bond at the terminal position. This ability to serve as a linchpin in multi-step syntheses, connecting different stages of a reaction sequence, highlights the compound's importance in the field of organic synthesis.

Structure

3D Structure

Properties

CAS No. |

99948-87-5 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene |

InChI |

InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3 |

InChI Key |

YKUFXXRBFCCEKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCCC(C)CCCC(=C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 1 Ethoxyethoxy 2,6 Dimethyloct 1 Ene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene reveals several key disconnections that form the basis of potential synthetic routes. The primary disconnection points are the ether linkage of the acetal (B89532) and the carbon-carbon bonds that form the backbone of the molecule.

Primary Disconnections:

C-O Bond of the Acetal: The most logical initial disconnection is at the acetal functional group. This simplifies the target molecule to a precursor alcohol, 2,6-dimethyloct-1-en-8-ol, and an ethoxyethylating agent. This approach isolates the challenge of installing the sensitive acetal group to a later stage in the synthesis.

Carbon-Carbon Double Bond (C1=C2): The terminal alkene can be disconnected to reveal a carbonyl precursor, specifically an aldehyde, and a methylenating agent. This suggests the use of olefination reactions as a key step in forming the isopropenyl group.

Branched Carbon Skeleton: Further disconnection of the eight-carbon backbone points to smaller, readily available building blocks. A strategic C-C bond cleavage between C4 and C5, for instance, could lead to two four-carbon fragments that can be coupled. Alternatively, a disconnection at the C6-C7 bond suggests a precursor like citronellal (B1669106), a naturally occurring monoterpenoid aldehyde, which already contains the desired 2,6-dimethylheptane (B94447) framework.

These disconnections lead to the formulation of several convergent and linear synthetic strategies, which will be explored in the following sections.

Construction of the 2,6-Dimethyloctene Carbon Skeleton

The assembly of the 2,6-dimethyloct-1-ene core is a critical phase in the synthesis. This can be achieved through various methods, including the modification of natural products or the construction from smaller synthons using established carbon-carbon bond-forming reactions.

The formation of the terminal C1=C2 double bond is a key transformation. Several reliable olefination reactions can be employed to convert a precursor aldehyde or ketone into the desired alkene.

The Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgnumberanalytics.comlibretexts.orgorganic-chemistry.orglibretexts.org For the synthesis of a terminal alkene, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. libretexts.org The reaction of this ylide with a 2,6-dimethyloctan-1-al precursor would yield the target 8-substituted-2,6-dimethyloct-1-ene. The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups. libretexts.org

The Julia-Kocienski Olefination: This modified version of the Julia olefination provides a powerful and often stereoselective method for alkene synthesis. organic-chemistry.orgorganicreactions.orgwikipedia.orgalfa-chemistry.comresearchgate.net It involves the reaction of a carbonyl compound with a heteroaryl sulfone. For terminal alkene synthesis, a methyl sulfone derivative is used. The Julia-Kocienski olefination is known for its excellent E-selectivity in many cases, though for terminal alkenes, this is not a factor. wikipedia.org Its mild conditions and the ability to perform it in a one-pot fashion make it an attractive alternative to the Wittig reaction. alfa-chemistry.com

A comparison of these two methods is presented in the table below.

| Feature | Wittig Reaction | Julia-Kocienski Olefination |

| Key Reagents | Phosphonium ylide, Aldehyde/Ketone | Heteroaryl sulfone, Aldehyde/Ketone, Base |

| Byproducts | Triphenylphosphine oxide | SO₂, Aryloxide anion |

| Stereoselectivity | (Z)-alkenes from non-stabilized ylides, (E)-alkenes from stabilized ylides wikipedia.org | Often high (E)-selectivity wikipedia.org |

| Advantages | Well-established, reliable for terminal alkenes libretexts.org | Mild conditions, often high stereoselectivity, one-pot variations alfa-chemistry.com |

Building the branched eight-carbon chain often involves the coupling of smaller fragments. Grignard reactions are a classic and effective method for this purpose.

Grignard Reactions: A Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, attacking electrophilic carbon atoms such as those in carbonyls and epoxides. leah4sci.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com For instance, a synthetic route could involve the reaction of a Grignard reagent derived from a protected 4-bromo-1-butene (B139220) with a suitable ketone to construct the carbon skeleton. A common precursor for a portion of the 2,6-dimethyloctene skeleton is citronellal. A Grignard reaction can be used to extend the carbon chain of a derivative of citronellal. youtube.com For example, the aldehyde functionality of citronellal could be converted to a halide, which is then used to form a Grignard reagent for subsequent coupling reactions.

Regioselective Installation of the 1-Ethoxyethoxy Group

The final key transformation is the introduction of the 1-ethoxyethoxy (EE) group at the C8 position. This is typically achieved through an acetalization reaction on a precursor alcohol. The EE group is also commonly used as a protecting group for alcohols in more complex syntheses due to its stability under certain conditions and its ease of removal. uwindsor.cayoutube.commasterorganicchemistry.comyoutube.com

The formation of the 1-ethoxyethoxy acetal is most directly accomplished by the acid-catalyzed addition of an alcohol to a vinyl ether.

Reaction with Ethyl Vinyl Ether: The precursor alcohol, 2,6-dimethyloct-1-en-8-ol, can be reacted with ethyl vinyl ether in the presence of a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a strong acid like hydrochloric acid. rsc.orgsci-hub.secdnsciencepub.com The reaction proceeds through the protonation of the vinyl ether to form a resonance-stabilized carbocation, which is then attacked by the alcohol. libretexts.orgpressbooks.pubmasterorganicchemistry.com This method is generally high-yielding and occurs under mild conditions, making it suitable for late-stage functionalization. The reaction is reversible and can be driven to completion by using an excess of the vinyl ether. pressbooks.pub

A summary of common catalysts for this transformation is provided below.

| Catalyst | Reaction Conditions | Notes |

| Pyridinium p-toluenesulfonate (PPTS) | Anhydrous solvent (e.g., CH₂Cl₂) | Mild and selective, good for sensitive substrates. |

| Hydrochloric Acid (HCl) | Anhydrous solvent | Strong acid catalyst, can sometimes lead to side reactions. |

| Mercuric Salts (e.g., Mercuric Acetate) | Low temperatures | Can suppress acetal formation in favor of vinyl ether exchange. google.com |

| Palladium Catalysts | Transetherification conditions | Can be used for the synthesis of functionalized vinyl ethers which can then react to form acetals. academie-sciences.fr |

The 1-ethoxyethoxy (EE) group is a valuable protecting group for alcohols in multistep syntheses. uwindsor.cayoutube.comnih.govlibretexts.org Its stability profile allows for selective reactions at other sites of a molecule.

Stability and Cleavage: EE ethers are stable to a variety of conditions, including strongly basic media (e.g., Grignard reagents, organolithiums) and some oxidizing and reducing agents. masterorganicchemistry.com This orthogonality makes them useful in complex synthetic sequences. The deprotection of an EE ether is readily achieved under mild acidic conditions, often using aqueous acetic acid or a catalytic amount of a stronger acid in an aqueous solvent, which hydrolyzes the acetal back to the alcohol. masterorganicchemistry.com This selective removal in the presence of other acid-sensitive groups can be challenging but is often achievable with careful control of reaction conditions.

Stereoselective Synthesis of this compound

The structure of this compound features two primary chiral centers: one at the C6 position bearing a methyl group and the other at the acetal carbon of the ethoxyethoxy protecting group. The stereoselective synthesis of this molecule is therefore a significant challenge, requiring methods that can control the absolute and relative configuration of these centers.

Achieving enantioselectivity in the synthesis of chiral compounds from non-chiral starting materials is a cornerstone of modern organic chemistry. psu.edu For a molecule like this compound, asymmetric strategies would focus on establishing the stereochemistry at C6 and the acetal carbon.

The introduction of the chiral center at C6 can be envisioned through several asymmetric transformations. One potential route involves the asymmetric hydrogenation of a suitable precursor alkene. While direct synthesis methods are not extensively documented for this specific compound, analogous transformations provide a blueprint. For instance, the catalytic asymmetric hydrogenation of alkenes is a well-established method for setting stereocenters. psu.edu

Another powerful strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, after which they are removed. Computational chemistry has become a powerful tool for understanding the mechanisms and origins of enantioselectivity in such reactions. psu.edu

For the acetal chiral center, its formation from a diol precursor with a chiral reagent or catalyst would be the key step. The development of methods for diastereoconvergent synthesis, where a mixture of diastereomers of a starting material can be converted into a single diastereomer of the product, could be particularly useful. nih.gov Such a process often involves a stereodetermining step that is controlled by factors like stereoelectronic effects. nih.gov

In a multi-step synthesis, controlling the relative stereochemistry between different chiral centers is known as diastereoselective control. For this compound, this pertains to the relationship between the C6 methyl group and the stereocenter of the ethoxyethoxy group.

Diastereoselectivity can be substrate-controlled, where the existing chirality in the molecule influences the stereochemical outcome of subsequent reactions. Alternatively, it can be reagent-controlled, where the chirality of a reagent dictates the stereochemistry of the product. In the synthesis of complex molecules like amino alcohols, high anti-selectivity can be achieved through intermolecular C-H amination, where the stereoselectivity is governed by stereoelectronic effects in the transition state. nih.gov This approach is complementary to methods that yield syn-selectivity through intramolecular delivery of a nitrogen group. nih.gov

A hypothetical multi-step synthesis might involve creating the C6 stereocenter first, followed by the introduction of the terminal alcohol and its subsequent protection as an ethoxyethoxy acetal. The diastereoselectivity of the acetal formation would depend on the reagents and conditions used, with the goal of selectively forming one diastereomer over the other.

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. For the synthesis of this compound, monoterpenoids like linalool (B1675412) and citronellol (B86348) are ideal chiral pool precursors.

Linalool , a tertiary alcohol with a chiral center at C3, is a common plant metabolite. nih.gov Its structure, 3,7-dimethylocta-1,6-dien-3-ol, provides a framework that can be chemically modified. nih.govnist.gov For instance, linalool can be oxidized to form derivatives like 8-hydroxylinalool, a reaction catalyzed by enzymes in plants such as Camellia sinensis. nih.gov This demonstrates that the C8 position is accessible for functionalization, a key step towards the target molecule.

Citronellol , another natural acyclic monoterpenoid, exists as two enantiomers, (+)-citronellol and (–)-citronellol, which are found in various essential oils. wikipedia.org (S)-(-)-Citronellol is also available as a commercial product. medchemexpress.com Its chemical name is 3,7-dimethyloct-6-en-1-ol. nih.gov The primary alcohol in citronellol can be a synthetic handle for elaboration. For example, citronellol has been used to synthesize ionic surfactants through esterification and subsequent quaternization. researchgate.net The production of citronellol often involves the hydrogenation of geraniol (B1671447) or nerol. wikipedia.orgnih.gov

A synthetic route starting from a citronellol derivative could involve the protection of the primary alcohol, followed by selective modifications of the carbon skeleton to introduce the desired functionality at the C1 and C2 positions to form the terminal alkene, and subsequent protection of the C8 hydroxyl group as an ethoxyethoxy acetal. The inherent chirality of the starting citronellol would be transferred to the final product.

| Chiral Precursor | IUPAC Name | Key Features for Synthesis |

| Linalool | 3,7-dimethylocta-1,6-dien-3-ol | Tertiary alcohol, chiral center at C3, multiple reactive sites (alkenes, alcohol). nih.govnist.gov |

| Citronellol | 3,7-dimethyloct-6-en-1-ol | Primary alcohol, chiral center at C3, available as both enantiomers. wikipedia.orgnih.gov |

Recent Advances in Convergent and Divergent Synthesis

While specific recent advances in the convergent and divergent synthesis of this compound are not prominently featured in the literature, general principles of these strategies are highly applicable.

Divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. This strategy is useful for creating a library of related compounds for structure-activity relationship studies. A common precursor, perhaps derived from linalool or citronellol, could be synthesized and then subjected to different reaction pathways to produce this compound and other analogues with different protecting groups or substitution patterns. For example, an enamine protection strategy has been demonstrated for the synthesis of related methoxy-substituted octanals, which could be adapted for a divergent approach.

The table below outlines a hypothetical comparison of these two strategies for the synthesis of the target compound.

| Synthetic Strategy | Description | Potential Application to this compound |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Fragment A: Chiral piece containing the C6 stereocenter. Fragment B: Piece containing the protected C8 alcohol and C1-C2 alkene. Coupling via a C-C bond formation. |

| Divergent | A common precursor is transformed into multiple distinct products. | A central intermediate, possibly from a chiral pool precursor, is functionalized in different ways to yield the target molecule and its analogues. |

Reactivity Profiles and Chemical Transformations of 8 1 Ethoxyethoxy 2,6 Dimethyloct 1 Ene

Transformations Involving the Terminal Alkene Functionality

The presence of a terminal double bond between carbons C1 and C2 makes this region of the molecule a hub for various chemical transformations, distinguishing it from its 2-ene isomer, where the internal double bond has different reactivity. vulcanchem.com

The terminal alkene of 8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene is susceptible to electrophilic addition reactions. In these reactions, an electrophile (E+) adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu-). The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon (C1), and the nucleophile adds to the more substituted carbon (C2). This reactivity is a fundamental characteristic of alkenes.

The development of methods for protecting aldehydes and ketones is significant, particularly in industries like fragrance, where the parent molecules may be unstable in acidic or basic conditions. masterorganicchemistry.com Acetal (B89532) formation is a key strategy in this context. masterorganicchemistry.com

The terminal alkene can undergo several powerful catalytic transformations to form new carbon-carbon or carbon-heteroatom bonds.

Olefin Metathesis: This reaction has become a widely used method for constructing new carbon-carbon double bonds. caltech.edu It involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by transition-metal catalysts. nih.govnih.gov The development of well-defined, functional-group-tolerant ruthenium catalysts has expanded the scope of this reaction significantly. caltech.edu Acetals are generally stable under these conditions, making them excellent protecting groups while other parts of a molecule are modified via metathesis. libretexts.org Carbonyl-olefin metathesis, a related but less developed variant, is an attractive method for forming a new C=C bond from a carbonyl precursor, though it can be complicated by side reactions under the acidic conditions sometimes required. researchgate.netresearchgate.net

Hydroformylation: Also known as oxo synthesis, this process involves the addition of a formyl group (CHO) and a hydrogen atom across the alkene. It is a commercially important process for producing aldehydes from alkenes.

Polymerization: The terminal alkene can act as a monomer in addition polymerization reactions, forming long polymer chains. The specific properties of the resulting polymer would depend on the catalyst and reaction conditions used.

Beyond ionic and catalytic pathways, the alkene functionality can participate in radical and pericyclic reactions.

Radical Reactions: These reactions involve intermediates with unpaired electrons (radicals) and proceed via chain mechanisms of initiation, propagation, and termination. For the terminal alkene, a typical radical reaction would be the anti-Markovnikov addition of HBr in the presence of peroxides.

Pericyclic Processes: These are concerted reactions that proceed through a cyclic transition state without the involvement of ionic or radical intermediates. msu.edu They are characterized by high stereospecificity and are generally unaffected by changes in solvent or the presence of radical initiators. msu.edu Examples include cycloadditions (like the Diels-Alder reaction) and ene reactions.

Chemistry of the 1-Ethoxyethoxy Acetal Group

The 1-ethoxyethoxy (EE) group is an acetal used to protect the primary hydroxyl group of the parent molecule, citronellol (B86348). Acetal protecting groups are valued for their stability in certain chemical environments and their predictable removal under others. libretexts.orgchem-station.com

The primary method for removing an acetal protecting group is through acid-catalyzed hydrolysis. chem-station.comorgoreview.com The reaction is reversible, and using a large excess of water helps drive the equilibrium toward the deprotected alcohol. chemistrysteps.com

Mechanism of Acid-Catalyzed Acetal Hydrolysis: The process involves several distinct steps:

Protonation: One of the acetal oxygen atoms is protonated by an acid catalyst, such as hydronium ion (H₃O+), which transforms the ethoxy group into a good leaving group. orgoreview.comlibretexts.org

Leaving Group Departure: The protonated leaving group (ethanol) departs. This departure is assisted by the lone pair of electrons on the adjacent oxygen, which form a resonance-stabilized oxonium ion. orgoreview.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. orgoreview.com

Deprotonation: A base (such as water) removes a proton from the newly added oxygen atom, yielding a hemiacetal and regenerating the acid catalyst. chemistrysteps.comlibretexts.org

Repeat for Hemiacetal: The hemiacetal undergoes a similar sequence of protonation of its hydroxyl group, elimination of a second alcohol molecule to form a protonated aldehyde, and final deprotonation to yield the parent aldehyde and alcohol. orgoreview.comchemistrysteps.com

Kinetic studies have shown that the mechanism can vary, for example, between A-1 (unimolecular rate-determining step) and A-2 (bimolecular rate-determining step) pathways, depending on the reaction conditions and substrate structure. osti.govnih.gov

Various reagents can be employed for acetal deprotection under different conditions, highlighting the versatility of this process in organic synthesis.

Table 1: Selected Reagents for Acetal Deprotection

| Reagent/System | Conditions | Notes | Source(s) |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solution, often with a co-solvent | The most common and traditional method for acetal hydrolysis. | masterorganicchemistry.comorgoreview.com |

| Cerium(III) Triflate | Wet nitromethane, room temperature | Allows for chemoselective cleavage at almost neutral pH. | organic-chemistry.org |

| Iodine | Wet acetone | Provides deprotection under neutral conditions. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic amount is sufficient for rapid deprotection. | organic-chemistry.org |

| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | Solvent-free, grinding | A solid-phase method for rapid deprotection. nih.gov | nih.gov |

A key advantage of using acetals as protecting groups is their stability across a range of reaction conditions where other functional groups might be reactive. libretexts.org

Basic and Nucleophilic Environments: Acetals are highly stable in neutral to strongly basic or nucleophilic conditions. libretexts.orgstackexchange.comechemi.com Unlike hemiacetals, they lack a free hydroxyl group that can be deprotonated to initiate decomposition. stackexchange.comechemi.com This stability allows for the use of powerful nucleophiles and bases, such as Grignard reagents (RMgX), organolithium reagents (RLi), and metal hydrides (e.g., LiAlH₄), elsewhere in the molecule without affecting the protected alcohol. libretexts.orglibretexts.org

Reductive Environments: Oxygen-based acetals are stable under many reductive conditions. chem-station.com

Oxidative Environments: Cyclic acetals are generally stable to many common oxidizing agents, such as those based on high-valent chromium (PCC, PDC). organic-chemistry.org However, their stability can be compromised by very strong oxidizing agents or by the addition of strong Lewis acids, which can enhance sensitivity towards oxidants like KMnO₄. organic-chemistry.org Studies on the atmospheric oxidation of related compounds like diethyl ether show that the 1-ethoxyethoxy radical can be formed, indicating potential pathways for oxidative cleavage under specific radical-initiating conditions. rsc.org

Table 2: Stability Profile of the 1-Ethoxyethoxy Acetal Group

| Reaction Environment | Stability | Rationale | Source(s) |

|---|---|---|---|

| Basic (e.g., NaOH, RO⁻) | Stable | No acidic proton to initiate decomposition. Alkoxide is a poor leaving group for nucleophilic attack. | libretexts.orgstackexchange.comechemi.com |

| Nucleophilic (e.g., RMgX, RLi) | Stable | Lack of an electrophilic center comparable to a carbonyl. Allows for selective reaction at other sites. | libretexts.orglibretexts.org |

| Reductive (e.g., LiAlH₄, NaBH₄) | Stable | The C-O single bonds are not susceptible to reduction by common hydride reagents. | libretexts.orgchem-station.com |

| Oxidative (e.g., PCC, PDC) | Generally Stable | Stable to many mild chromium-based reagents. | organic-chemistry.org |

| Strongly Oxidative/Lewis Acidic | Potentially Labile | Can be cleaved by strong oxidants, especially in the presence of Lewis acids. | organic-chemistry.org |

| Acidic (Aqueous) | Labile | Readily hydrolyzed back to the parent alcohol and aldehyde. | chem-station.comorgoreview.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-(1-Ethoxyethoxy)-2,6-dimethyloct-2-ene |

| Ethanol (B145695) |

| Diethyl ether |

| 2-(3-nitrophenyl)-1,3-dithiane |

| Acetone |

| Benzaldehyde |

| 2-phenyl-1,3-dioxolane |

Reactivity at the Methyl-Branched Positions (C2 and C6)

The methyl groups at the C2 and C6 positions of this compound are generally considered unreactive C(sp³)–H bonds. However, recent advancements in C–H functionalization have provided pathways to selectively activate such positions in complex molecules like terpenoids, from which this compound is structurally derived. nih.govnih.gov

The C2 methyl group is in an allylic position, which could theoretically make it susceptible to radical or certain metal-catalyzed amination reactions. acs.org However, the steric hindrance from the adjacent quaternary carbon might influence the regioselectivity of such transformations.

The more remote C6 methyl group, along with the other methylene (B1212753) and methine C–H bonds, would typically require directed C–H activation strategies. For instance, if the protecting group were removed, the resulting primary alcohol at C8 could serve as a directing group for iridium-catalyzed C–H silylation, which has been shown to functionalize methyl groups in terpenoid structures. acs.orgnih.gov This functionalized methyl group can then be a handle for further transformations, such as substitution or elimination. acs.org

While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on similar terpenoid skeletons. The table below outlines potential, albeit challenging, transformations at the methyl positions based on modern synthetic methods.

| Position | Potential Reaction Type | Exemplary Reagents/Catalysts | Potential Product Type |

| C2 | Allylic Amination | Selenium catalyst, Sulfonamide | Allylic Amine |

| C6 | Directed C–H Silylation/Oxidation (after deprotection) | 1. Ir catalyst, Diethylsilane; 2. Tamao-Fleming Oxidation | 1,3-Diol |

| C2/C6 | Radical Bromination | N-Bromosuccinimide (NBS), Light/Radical Initiator | Monobrominated derivatives (likely with low selectivity) |

Chemoselective and Orthogonal Transformations in Multifunctional Contexts

The presence of both a terminal alkene and an acetal in this compound allows for a range of chemoselective reactions. The key to successful transformations lies in selecting reagents and conditions that will react with one functional group while leaving the other intact.

The terminal double bond is susceptible to a variety of transformations, including epoxidation, hydroboration-oxidation, and dihydroxylation. The 1-ethoxyethoxy acetal is stable to the basic and oxidative conditions often employed in these reactions. organic-chemistry.org For example, epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) would selectively yield the corresponding epoxide without affecting the acetal. Similarly, hydroboration-oxidation using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by basic hydrogen peroxide would convert the terminal alkene into a primary alcohol, again with the acetal group remaining intact. libretexts.orgnih.govmasterorganicchemistry.com The use of sterically hindered boranes like 9-BBN is crucial for achieving high regioselectivity for the anti-Markovnikov alcohol. nih.govmasterorganicchemistry.com

Conversely, the acetal can be selectively cleaved under acidic conditions that would not affect the double bond. This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential manipulation of different parts of a complex molecule. nih.govacs.org

The following data table summarizes the chemoselective transformations possible on this compound.

| Target Functional Group | Reaction Type | Reagents and Conditions | Expected Major Product | Unaffected Functional Group |

| Terminal Alkene | Epoxidation | m-CPBA, CH₂Cl₂, rt | 2-(2,6-Dimethyloct-1-en-8-yloxymethyl)-2-ethoxyethane | Acetal |

| Terminal Alkene | Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 8-(1-Ethoxyethoxy)-2,6-dimethyloctan-1-ol | Acetal |

| Terminal Alkene | Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O | 8-(1-Ethoxyethoxy)-2,6-dimethyloctane-1,2-diol | Acetal |

| Acetal | Deprotection | Acetic Acid (80% aq.), THF, rt | 2,6-Dimethyloct-1-en-8-ol | Terminal Alkene |

These selective transformations underscore the utility of this compound as a building block where the terminal alkene and the protected primary alcohol can be independently unmasked and functionalized.

Mechanistic Studies and Reaction Pathways

Elucidation of Reaction Mechanisms in the Synthesis of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene

The synthesis of this compound typically involves the protection of a hydroxyl group as an ethoxyethoxy acetal (B89532). A plausible and commonly employed synthetic route starts from a citronellol (B86348) derivative, where the primary alcohol is protected, followed by manipulation of the alkene functionality.

One of the primary methods for the formation of the 8-(1-ethoxyethoxy) moiety is the acid-catalyzed reaction of the corresponding alcohol, 2,6-dimethyloct-1-en-8-ol, with ethyl vinyl ether. The mechanism proceeds through the protonation of the ethyl vinyl ether to form a highly reactive oxocarbenium ion. This electrophilic species is then attacked by the hydroxyl group of the octenol derivative. Subsequent deprotonation yields the final acetal product. The regioselectivity of this reaction is high, as the primary hydroxyl group is more sterically accessible and reactive than any potential secondary or tertiary alcohols.

Another potential synthetic pathway involves the reaction of 2,6-dimethyloct-1-en-8-al (a derivative of citronellal) with ethanol (B145695) in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of ethanol to form the full acetal. However, to obtain the specific 1-ethoxyethoxy group, the reaction would need to be with 1-ethoxyethanol (B8670636) under dehydrating conditions.

Detailed Mechanistic Analysis of Alkene Reactions

The terminal double bond in this compound is a site of rich chemical reactivity, susceptible to a variety of electrophilic additions and other transformations. The presence of a methyl group at the C2 position influences the regioselectivity of these additions.

Electrophilic Addition: In reactions with electrophiles such as hydrogen halides (HX) or in hydration reactions under acidic conditions, the mechanism follows Markovnikov's rule. The initial step is the protonation of the double bond to form a carbocation. The more stable tertiary carbocation at the C2 position is preferentially formed over the primary carbocation at C1. The subsequent attack of the nucleophile (e.g., a halide ion or water) at C2 leads to the Markovnikov product. The bulky ethoxyethoxy group at the C8 position is generally considered to be too distant to exert a significant electronic or steric influence on the regiochemical outcome of this reaction.

Hydroboration-Oxidation: In contrast, the hydroboration-oxidation of the terminal alkene provides a route to the anti-Markovnikov alcohol. The mechanism involves the concerted addition of the borane (B79455) (BH3) to the double bond. Steric hindrance at the C2 position from the methyl group directs the larger boron atom to the less sterically hindered C1 position. The subsequent oxidation of the carbon-boron bond with hydrogen peroxide in a basic medium proceeds with retention of configuration, yielding the primary alcohol at C1.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming a three-membered epoxide ring.

Proton- and Lewis Acid-Catalyzed Acetal Formation and Cleavage Mechanisms

The ethoxyethoxy acetal group is a versatile protecting group, stable under basic and nucleophilic conditions but readily cleaved under acidic conditions.

Acetal Formation: As previously mentioned, the formation of the 8-(1-ethoxyethoxy) group is catalyzed by either proton acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., boron trifluoride etherate). With proton acids, the mechanism involves protonation of the vinyl ether, followed by nucleophilic attack. Lewis acids function by coordinating to the oxygen atom of the vinyl ether, activating it towards nucleophilic attack by the alcohol.

Acetal Cleavage: The deprotection of the acetal is essentially the reverse of its formation and requires an acid catalyst and a nucleophile, typically water. The mechanism begins with the protonation of one of the acetal oxygen atoms. This is followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. The subsequent attack of water on this carbocation, followed by the loss of a proton and the release of acetaldehyde, yields the deprotected primary alcohol.

The rate of cleavage can be influenced by the choice of acid catalyst and the reaction conditions. Stronger acids and higher temperatures generally lead to faster cleavage.

Kinetic and Thermodynamic Investigations of Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature, general principles of physical organic chemistry can be applied.

The formation of the acetal is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the liberated ethanol or water, for instance, by azeotropic distillation. Thermodynamically, the formation of the stable acetal from the alcohol and vinyl ether is generally favored.

In the context of alkene reactions, the relative stability of the carbocation intermediates in electrophilic additions dictates the kinetic product. The formation of the tertiary carbocation at C2 has a lower activation energy compared to the formation of the primary carbocation at C1, leading to the kinetic and thermodynamic preference for the Markovnikov product.

Below is a table summarizing the expected kinetic and thermodynamic considerations for key reactions:

| Reaction | Key Intermediate/Transition State | Kinetic Control | Thermodynamic Control |

| Acid-Catalyzed Acetal Formation | Oxocarbenium ion | Rate is dependent on the concentration of the acid catalyst and the nucleophilicity of the alcohol. | Equilibrium favors the acetal product, especially with the removal of byproducts. |

| Acid-Catalyzed Acetal Cleavage | Oxocarbenium ion | Rate is influenced by acid strength and temperature. | Equilibrium can be shifted towards the alcohol by using an excess of water. |

| Electrophilic Addition to Alkene | Tertiary carbocation at C2 | Formation of the more stable tertiary carbocation is kinetically favored. | The product resulting from the more stable carbocation is also the thermodynamically favored product. |

| Hydroboration of Alkene | Four-membered ring transition state | Steric factors dominate, leading to the addition of boron to the less hindered C1. | The reaction is essentially irreversible under standard conditions. |

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is of significant interest, particularly concerning the chiral center at C6 and the potential for creating new stereocenters.

The starting material, often derived from citronellol, can be enantiomerically pure. If the chiral center at C6 is preserved throughout the synthesis of the target molecule, the stereochemical integrity of subsequent products can be maintained.

Reactions at the C1-C2 double bond can also introduce new stereocenters. For instance, epoxidation of the alkene will lead to the formation of a racemic mixture of enantiomeric epoxides unless a chiral epoxidizing agent (as in the Sharpless epoxidation) is used.

In electrophilic additions that proceed through a planar carbocation intermediate, the subsequent attack of the nucleophile can occur from either face, leading to a racemic mixture at the newly formed stereocenter (C2), assuming the starting material was achiral at that position. However, the existing stereocenter at C6 can exert some diastereoselective control, potentially leading to a mixture of diastereomers in unequal proportions. The degree of this diastereoselectivity would depend on the specific reactants and conditions, and would likely require detailed experimental investigation to quantify.

A summary of the expected stereochemical outcomes is presented in the table below:

| Reaction | Stereochemical Outcome at C1-C2 | Influence of C6 Stereocenter |

| Epoxidation (with m-CPBA) | Racemic mixture of epoxides | Potential for minor diastereoselectivity. |

| Hydroboration-Oxidation | Retention of configuration at C1 and C2 during oxidation. | Can lead to the formation of diastereomers. |

| Electrophilic Addition (via carbocation) | Racemization at C2. | Potential for minor diastereoselectivity. |

Advanced Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. Key expected chemical shifts (δ) are outlined in the table below. The terminal vinyl protons (=CH₂) are expected at the downfield end of the aliphatic region, typically around 4.7-4.9 ppm. The proton on the acetal (B89532) group (O-CH-O) would likely appear as a quartet around 4.6 ppm, coupled to the methyl protons of the acetal's ethyl group. The methylene (B1212753) protons of the ethoxy group are expected around 3.4-3.6 ppm. The various methylene and methine protons of the dimethyloctene backbone would resonate in the complex upfield region between approximately 0.8 and 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbon atoms of the terminal double bond (C1 and C2) are expected to appear significantly downfield, with the quaternary C2 carbon around 145 ppm and the terminal CH₂ carbon (C1) around 110 ppm. The acetal carbon (O-C-O) would also be found downfield, typically in the 95-105 ppm range. The carbons of the ethoxy group and the oxygen-bearing carbons of the main chain would be in the 60-70 ppm region. The remaining aliphatic carbons would be found in the upfield region of the spectrum.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the octene chain.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the placement of the methyl groups and linking the ethoxyethoxy side chain to the C8 position of the octene backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ (C1) | 4.7 - 4.9 | ~110 |

| =C(CH₃)- (C2) | - | ~145 |

| -C(CH₃)- (C2-Me) | ~1.7 | ~22 |

| -CH₂- (C3) | ~2.0 | ~40 |

| -CH₂- (C4) | ~1.2 | ~25 |

| -CH₂- (C5) | ~1.4 | ~37 |

| -CH(CH₃)- (C6) | ~1.6 | ~35 |

| -CH(CH₃)- (C6-Me) | 0.9 (d, J≈6.5 Hz) | ~19 |

| -CH₂- (C7) | ~1.3 | ~38 |

| -CH₂-O- (C8) | 3.4 - 3.6 (m) | ~65 |

| -O-CH(CH₃)-O- | 4.6 (q, J≈5.3 Hz) | ~100 |

| -O-CH(CH₃)-O- | 1.3 (d, J≈5.3 Hz) | ~20 |

| -O-CH₂CH₃ | 3.5 (q, J≈7.1 Hz) | ~60 |

| -O-CH₂CH₃ | 1.2 (t, J≈7.1 Hz) | ~15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₄H₂₈O₂). The expected monoisotopic mass is 228.2089 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with gas chromatography, MS can analyze the components of a mixture. For a pure sample of this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 228, although it may be weak due to the lability of the acetal group. The fragmentation pattern is expected to be dominated by the loss of the ethoxy group (•OCH₂CH₃) and the ethoxyethoxy group. A characteristic fragmentation of the acetal would involve cleavage to form a stable oxonium ion. The citronellol-like backbone would likely lead to fragment ions resulting from cleavage at the allylic position and other characteristic fragmentations of terpene-like structures. For instance, mass spectra of citronellol (B86348), a related structure, show significant peaks at m/z 69, 81, and 95, which could also be expected in the spectrum of the target compound. cdnsciencepub.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

| 228 | [M]⁺ (Molecular Ion) |

| 183 | [M - OCH₂CH₃]⁺ |

| 155 | [M - CH(CH₃)OCH₂CH₃]⁺ |

| 139 | [C₁₀H₁₉]⁺ (Loss of the ethoxyethoxy group) |

| 89 | [CH(CH₃)OCH₂CH₃]⁺ |

| 73 | [CH(CH₃)O=CH₂]⁺ |

| 69 | [C₅H₉]⁺ (Characteristic terpene fragment) |

| 45 | [OCH₂CH₃]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A key feature would be the C=C stretching vibration of the terminal alkene at approximately 1645 cm⁻¹. The C-H stretching vibrations of the vinyl group would be observed just above 3000 cm⁻¹ (typically ~3075 cm⁻¹). The spectrum would be dominated by strong C-H stretching bands from the numerous sp³ hybridized carbons between 2850 and 3000 cm⁻¹. Crucially, a series of strong C-O stretching bands in the region of 1050-1150 cm⁻¹ would be indicative of the acetal and ether linkages. The absence of a broad O-H band around 3300 cm⁻¹ and a strong C=O band around 1700 cm⁻¹ would confirm the presence of the acetal-protected alcohol and the absence of carbonyl impurities.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretch at ~1645 cm⁻¹ is typically a strong and sharp signal in Raman spectra. The symmetric C-O-C stretching of the acetal might also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | C-H Stretch | =CH₂ |

| 2850-2960 | C-H Stretch | -CH₃, -CH₂-, -CH- |

| ~1645 | C=C Stretch | Alkene |

| ~1450 | C-H Bend | -CH₃, -CH₂- |

| 1050-1150 | C-O Stretch | Acetal, Ether |

| ~910, ~990 | C-H Bend (Out-of-plane) | =CH₂ |

Chiral Chromatography and Polarimetry for Enantiomeric and Diastereomeric Purity Determination

The structure of this compound contains multiple chiral centers: at C6 of the octene chain and at the acetal carbon. This means the compound can exist as a mixture of diastereomers and enantiomers.

Chiral Chromatography: The separation and quantification of these stereoisomers would be achieved using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. Different stereoisomers will interact differently with the chiral selector of the column, leading to different retention times. This allows for the determination of the diastereomeric and enantiomeric excess of a sample. Studies on related compounds like citronellal (B1669106) have demonstrated successful enantioselective gas chromatography. researchgate.net

Polarimetry: A pure enantiomer of this compound will rotate the plane of polarized light, and this rotation can be measured with a polarimeter. The specific rotation is a characteristic physical property of a chiral compound. A racemic mixture (an equal amount of two enantiomers) will exhibit no optical rotation.

Advanced Spectroscopic Techniques (e.g., X-ray Crystallography of derivatives, CD Spectroscopy for Chiral Analysis)

For an unambiguous determination of the absolute configuration of the stereocenters, more advanced techniques may be employed.

X-ray Crystallography of Derivatives: Since this compound is a liquid or low-melting solid, obtaining single crystals suitable for X-ray diffraction may be challenging. A common strategy is to synthesize a solid derivative of the parent alcohol (from which the acetal is made) with a heavy atom or a rigid, crystalline moiety. The structure of this derivative can then be determined by X-ray crystallography, which would reveal the absolute stereochemistry of the chiral centers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, which can be used to probe the stereochemical environment. While the chromophores in this compound (the double bond and the acetal) are not particularly strong, it may still be possible to obtain a CD spectrum. Theoretical calculations can be used to predict the CD spectrum for each possible stereoisomer, and comparison with the experimental spectrum can help in assigning the absolute configuration.

Computational Chemistry and Theoretical Modeling of 8 1 Ethoxyethoxy 2,6 Dimethyloct 1 Ene

Conformational Analysis and Energy Landscapes

The conformational flexibility of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene is primarily governed by the rotation around its numerous single bonds. The long carbon chain, coupled with the bulky ethoxyethoxy group, gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, can be employed to map this energy landscape.

A hypothetical energy landscape, derived from theoretical calculations, could delineate the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (C5-C6-C7-C8) | Dihedral Angle 2 (C7-C8-O-C9) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~180° (anti) | ~180° (anti) | 0.00 |

| B | ~60° (gauche) | ~180° (anti) | 1.25 |

| C | ~180° (anti) | ~60° (gauche) | 1.80 |

| D | ~60° (gauche) | ~60° (gauche) | 2.75 |

Note: This data is illustrative and represents a potential outcome of conformational analysis. The actual values would require specific computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with appropriate basis sets, can provide highly accurate predictions of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for the structural elucidation and characterization of novel compounds.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be highly sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. Therefore, accurate NMR predictions often involve averaging the chemical shifts over a Boltzmann-weighted population of the most stable conformers.

The predicted ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the terminal alkene, the methine proton of the acetal (B89532) group, and the various methylene (B1212753) and methyl groups. Similarly, the ¹³C NMR spectrum would display distinct resonances for the sp² carbons of the double bond and the sp³ carbons of the backbone and substituents.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₂) | 4.90-5.10 | 110.5 |

| C2 (=C) | - | 145.2 |

| C3 (CH₂) | 1.95-2.10 | 38.7 |

| C4 (CH₂) | 1.20-1.40 | 25.9 |

| C5 (CH₂) | 1.20-1.40 | 36.8 |

| C6 (CH) | 1.50-1.70 | 32.4 |

| C7 (CH₂) | 1.40-1.60 | 37.1 |

| C8 (CH₂) | 3.40-3.60 | 65.3 |

| C9 (O-CH-O) | 4.60-4.75 | 100.1 |

| C10 (CH₃ of ethoxy) | 1.15-1.30 | 15.2 |

| C11 (CH₂ of ethoxy) | 3.50-3.70 | 60.8 |

| C12 (CH₃ at C2) | 1.65-1.80 | 22.4 |

| C13 (CH₃ at C6) | 0.85-0.95 | 19.6 |

| C14 (CH₃ of acetal) | 1.25-1.40 | 20.1 |

Note: These values are theoretical predictions and may differ from experimental data. The ranges reflect potential conformational effects.

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. By locating and characterizing the transition states, it is possible to calculate activation energies and gain a detailed understanding of the reaction pathways.

For this compound, a key reaction of interest would be the electrophilic addition to the terminal double bond. For instance, the hydrohalogenation with HBr would proceed via a carbocation intermediate. Transition state calculations could be used to determine the activation barriers for the formation of the two possible carbocations (at C1 and C2). According to Markovnikov's rule, the addition of the proton to C1 to form the more stable secondary carbocation at C2 would be the favored pathway.

Computational studies would involve mapping the potential energy surface along the reaction coordinate, identifying the structures of the reactants, transition states, intermediates, and products.

Table 3: Hypothetical Calculated Activation Energies for the Hydrobromination of this compound

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Step 1a (Markovnikov) | Protonation of C1 to form carbocation at C2 | 15.2 |

| Step 1b (Anti-Markovnikov) | Protonation of C2 to form primary carbocation at C1 | 25.8 |

| Step 2 | Nucleophilic attack of Br⁻ on the C2 carbocation | 2.1 |

Note: This data is hypothetical and serves to illustrate the application of transition state calculations. Actual values would depend on the level of theory and solvent model used.

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. Key parameters derived from these calculations include the energies of the frontier molecular orbitals (HOMO and LUMO), the electrostatic potential, and partial atomic charges.

For this compound, the Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the π-system of the C=C double bond, making this the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed over the σ* orbitals of the C-O bonds and the π* orbital of the double bond. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

The distribution of partial charges, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the polarization of the bonds within the molecule. The oxygen atoms of the ethoxyethoxy group are expected to carry significant negative partial charges, making them potential sites for interaction with electrophiles or metal cations.

Table 4: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 10.7 eV |

| Partial Charge on O (ether) | Calculated partial charge on the ether oxygen atom | -0.65 e |

| Partial Charge on O (acetal) | Calculated partial charge on the acetal oxygen atoms | -0.70 e |

Note: These values are theoretical and would be obtained from specific quantum chemical calculations (e.g., DFT at the B3LYP/6-31G level of theory).*

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory of the molecule's movement over time.

These simulations are particularly useful for understanding intermolecular interactions. For example, an MD simulation of this compound in a water box could reveal the nature of its hydration shell and the strength of hydrogen bonding between the ether oxygens and water molecules. The nonpolar hydrocarbon chain would exhibit hydrophobic interactions, leading to a specific orientation of the molecule at an oil-water interface.

The analysis of the simulation trajectory can provide quantitative information about various intermolecular interactions, such as van der Waals and electrostatic energies.

Table 5: Hypothetical Intermolecular Interaction Energies of this compound in an Aqueous Environment

| Interaction Type | Interacting Groups | Average Interaction Energy (kcal/mol) |

|---|---|---|

| Van der Waals | Hydrocarbon chain - Water | -5.8 |

| Electrostatic (H-bonding) | Ether oxygens - Water | -8.2 |

| Total Solvation Free Energy | Entire molecule - Water | 2.5 (unfavorable) |

Note: This data is illustrative of the type of information that can be obtained from MD simulations and does not represent actual simulation results.

Applications and Utility in Contemporary Organic Synthesis

Role as a Versatile Chiral Building Block in Asymmetric Synthesis

The primary value of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene lies in its function as a chiral building block. Originating from the naturally abundant chiral pool, citronellal (B1669106) provides a cost-effective and readily available source of chirality. nih.gov The stereocenter at the C6 position is preserved during the formation of the ethoxyethoxy acetal (B89532), allowing this chirality to be transferred into more complex target molecules.

In asymmetric synthesis, where the three-dimensional arrangement of atoms is critical, using a starting material with a defined stereochemistry is a powerful strategy. researchgate.net this compound, as a protected form of citronellal, is employed to introduce a specific stereogenic center into a molecule, influencing the stereochemical outcome of subsequent reactions and ensuring the final product is obtained as a single enantiomer or diastereomer. researchgate.net This is of paramount importance in the synthesis of pharmaceuticals and biologically active compounds, where different enantiomers can have vastly different effects. The synthesis of high-purity (R)-(+)-citronellal, a precursor to the title compound, with greater than 95% enantiomeric excess (ee) has been established, highlighting its utility as a reliable chiral starting material. orgsyn.org

Strategic Intermediate in Natural Product Synthesis (e.g., Terpenoids, Polyketides)

The structure of this compound makes it an ideal intermediate in the total synthesis of various natural products, particularly acyclic and cyclic terpenoids. nih.gov Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. The C10 framework of the title compound is a ready-made segment for constructing these molecules.

One of the most significant applications of its parent compound, citronellal, is in the industrial synthesis of (-)-menthol. researchgate.net In this multi-step process, the protection of the aldehyde (as is present in this compound) would be a logical step to facilitate other transformations. Furthermore, citronellal is a well-established precursor for the synthesis of other complex terpenes and iridoids, such as isopulegol, citronellol (B86348), and α-tocopherol (Vitamin E). researchgate.netorgsyn.org The synthesis of various iridoids, including iridomyrmecin (B1195519) and boschnialactone, has been achieved starting from citronellal. researchgate.net

While direct links to polyketide synthesis are less documented, the role of chiral building blocks is central to their construction. mdpi.com Polyketides are another major class of natural products, assembled from simple acyl-CoA precursors. mdpi.com The iterative, modular nature of polyketide synthesis often requires chiral fragments to build up the complex stereochemistry of the final molecule. A versatile C10 chiral building block like this compound represents a potential starting point or intermediate for the synthesis of complex segments within larger polyketide structures.

Table 1: Examples of Natural Products Synthesized from Citronellal Derivatives

| Natural Product Class | Specific Example | Role of Citronellal-derived Building Block | Reference |

|---|---|---|---|

| Monoterpenoid | (-)-Menthol | Key chiral precursor for establishing stereocenters. | researchgate.net |

| Monoterpenoid | (R)-(+)-Citronellol | Direct reduction product, used in fragrances and as a precursor. | orgsyn.org |

| Iridoid | (-)-Isopulegol | Key intermediate formed via intramolecular cyclization. | researchgate.net |

| Iridoid | Iridomyrmecin | Starting material for asymmetric synthesis. | researchgate.net |

| Vitamin | α-Tocopherol (Vitamin E) | Used as a chiral fragment for the side chain. | orgsyn.org |

Precursor for the Derivatization of Specialty Chemicals

Beyond natural products, this compound is a precursor for a variety of specialty chemicals, especially those used in the fragrance, flavor, and agrochemical industries. The aldehyde group of citronellal is a versatile functional handle, but its high reactivity often necessitates protection. By converting it to the more stable ethoxyethoxy acetal, chemists can selectively modify other parts of the molecule.

A significant area of application is in the development of next-generation insect repellents. Research has shown that derivatives of citronellal can be synthesized to have lower volatility and a longer duration of action than citronellal itself. uniroma1.itresearchgate.net For instance, the synthesis of hydroxylated cyclic acetals from citronellal has produced compounds with repellent performance comparable to commercial standards like DEET and Icaridin, but at lower concentrations. uniroma1.itresearchgate.net The synthesis of these advanced acetals often proceeds through an intermediate where the original aldehyde is protected, a role fulfilled by the title compound.

In the fragrance industry, citronellal and its derivatives like hydroxycitronellal (B85589) are foundational components. analis.com.my The creation of hydroxycitronellal requires the addition of water across one of the double bonds, a reaction that is more controllably performed when the aldehyde is protected. Therefore, this compound serves as a key masked intermediate, enabling the synthesis of high-value aroma chemicals.

Contributions to Polymer Chemistry and Material Science (focusing on its role as monomer or intermediate)

The application of terpene-based monomers for the synthesis of bio-based polymers is a growing field of research in material science, driven by the need for sustainable alternatives to fossil fuel-derived plastics. mdpi.comnottingham.ac.uk Terpenes are attractive renewable feedstocks due to their natural abundance and the presence of polymerizable functional groups. nih.govnih.gov

This compound possesses a terminal alkene (a vinyl group), which is a functional group capable of participating in polymerization reactions, such as free-radical or coordination polymerization. The presence of a chiral center in the monomer unit could lead to the formation of stereoregular polymers with unique physical and optical properties.

While the direct polymerization of this compound is not widely reported, research on analogous terpene monomers demonstrates the principle. For example, terpenes such as myrcene (B1677589) and farnesene (B8742651) have been successfully polymerized to create bio-based elastomers. nih.gov Similarly, polymers have been synthesized from citronellol, the alcohol analogue of citronellal. acs.org In one study, citronellol-derived methacrylate (B99206) polymers were synthesized and shown to have significant antibacterial properties, indicating a potential application for such materials in biomedical coatings. acs.org These examples highlight the potential of this compound to serve as a chiral, bio-based monomer or as an intermediate for the synthesis of other functional monomers for advanced materials.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

The fragrance industry is undergoing a significant transformation towards greener and more resource-efficient paradigms, moving away from traditional syntheses that often involve harsh conditions and environmentally harmful reagents. matec-conferences.orgcarrementbelle.comresearchgate.net Future synthesis of 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene will likely be benchmarked against green chemistry principles, emphasizing the use of renewable feedstocks, benign solvents, and energy-efficient processes. researchgate.netacs.org

Biocatalysis and White Biotechnology: Biocatalytic methods, using either isolated enzymes or whole-cell systems, offer remarkable potential for enhancing reaction selectivity and reducing energy consumption in fragrance synthesis. matec-conferences.orgresearchgate.netcnr.it Enzymes like lipases, ene-reductases, and terpene synthases could be employed to construct the molecule's backbone or introduce functional groups with high stereo- and regioselectivity. rsc.orgresearchgate.netnih.gov For instance, the selective reduction of the C=C double bond in α,β-unsaturated aldehydes has been achieved using engineered ene-reductases, a strategy that could be adapted from precursors like citral (B94496) to yield the desired citronellal-type structure. nih.gov The use of microorganisms in fermentation processes represents another frontier, potentially converting simple, renewable starting materials into complex terpene derivatives. researchgate.netkaust.edu.sa

Green Solvents and Catalysts: The shift towards environmentally friendly solvents is a cornerstone of green chemistry. researchgate.netpersonalcaremagazine.com Supercritical carbon dioxide (scCO₂), often used with a co-solvent like ethanol (B145695), provides a non-toxic, renewable, and easily removable medium for extraction and catalysis. carrementbelle.compersonalcaremagazine.com Enzymes often exhibit enhanced stability in scCO₂, which can also be used to tune enantioselectivity. personalcaremagazine.com The development of solid-supported catalysts, such as the use of ZnCl₂ on silica (B1680970) gel for the cyclization of (+)-citronellal, demonstrates a solvent-free approach that is clean, fast, and highly selective, often accelerated by microwave irradiation. researchgate.net Similarly, palladium nanoparticles have been used for the highly selective green hydrogenation of citral to citronellal (B1669106) in water, showcasing the potential for aqueous-phase catalysis. chemrxiv.orgresearchgate.net

| Strategy | Principle | Potential Advantage for Synthesis |

| Biocatalysis | Use of enzymes or whole-cell microorganisms. cnr.it | High stereo- and regioselectivity, mild reaction conditions, reduced energy consumption. matec-conferences.orgresearchgate.net |

| White Biotechnology | Fermentation processes using engineered microbes. carrementbelle.com | Utilization of renewable feedstocks, de novo synthesis of complex molecules. researchgate.netkaust.edu.sa |

| Green Solvents | Replacement of conventional organic solvents with alternatives like water or supercritical CO₂. personalcaremagazine.com | Reduced environmental impact, improved safety, potential for catalyst recycling. matec-conferences.orgcarrementbelle.com |

| Solid-Supported Catalysts | Heterogeneous catalysts that are easily separated from the reaction mixture. researchgate.net | Simplified purification, potential for solvent-free conditions, catalyst reusability. |

Design of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity for the terminal double bond (1-ene) over the more thermodynamically stable internal isomer is a significant synthetic challenge. Future research will necessitate the design of sophisticated catalytic systems capable of precise molecular control.

Advances in Olefin Metathesis: Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. mdpi.comresearchgate.netnih.gov The development of highly active and selective catalysts, such as those based on ruthenium, allows for cross-metathesis reactions that can generate specific isomers. nih.govnih.govrsc.org Kinetically controlled, stereoretentive cross-metathesis could be a viable strategy to produce the E- or Z-isomers of the 1-ene product with high fidelity. nih.gov The choice of catalyst (e.g., Grubbs' vs. Schrock's catalysts) and reaction conditions is critical in directing the outcome and preventing isomerization to undesired products. mdpi.com

Stereoselective Alkene Synthesis: Recent breakthroughs in catalysis offer new pathways to highly substituted alkenes. Nickel-catalyzed methods, for example, have been developed for the stereoselective synthesis of all-carbon tetrasubstituted alkenes, where the choice of ligand is crucial for controlling regio- and stereochemistry. rsc.orgrsc.orgresearchgate.net Similarly, ruthenium-catalyzed remote migration arylation of nonactivated olefins provides a novel approach to synthesizing polysubstituted alkenes with excellent functional group tolerance. acs.org These advanced catalytic systems could be adapted to construct the specific substitution pattern of this compound from simpler precursors.

Selective Oxidation Catalysis: Palladium-catalyzed oxidation reactions using green oxidants like O₂ or H₂O₂ have emerged as a sustainable method for the functionalization of alkenes. nih.govresearchgate.netresearchgate.net Such methods could be employed not for the synthesis of the backbone itself, but for subsequent derivatization of the terminal alkene, offering a pathway to novel compounds while adhering to green chemistry principles. researchgate.net Furthermore, iron-catalyzed syn-dihydroxylation in green solvents presents another sustainable route for alkene functionalization. acs.org

| Catalytic System | Application | Key Advantage |

| Ruthenium Metathesis Catalysts | Precise formation of C=C bonds. nih.govrsc.org | High functional group tolerance; potential for kinetic control of isomerism. nih.gov |

| Nickel-Phosphine Complexes | Stereoselective synthesis of substituted alkenes. researchgate.net | High regio- and stereocontrol achievable through ligand design. rsc.orgrsc.org |

| Palladium with Green Oxidants | Selective oxidation of alkenes. nih.govresearchgate.net | Use of sustainable oxidants (O₂, H₂O₂); mild reaction conditions. researchgate.net |

| Iron-based Catalysts | Green syn-dihydroxylation of alkenes. acs.org | Utilizes a waste-free oxidant (H₂O₂) in sustainable solvents. acs.org |

Integration with Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of efficiency, safety, reproducibility, and scalability. syrris.comacs.org This technology is particularly well-suited for the synthesis of fine chemicals like this compound.

Flow Chemistry for Acetal (B89532) Synthesis: The ethoxyethoxy group is an acetal, and its formation can be significantly optimized using flow chemistry. Continuous flow processing has been successfully used to synthesize acetal-protected building blocks, demonstrating improved yields and simplified purification compared to batch methods. rsc.org Reactions can be conducted at higher temperatures and pressures in flow reactors, accelerating reaction rates and enabling the use of in-line purification techniques to remove catalysts and unreacted starting materials. rsc.orgnumberanalytics.com

Automated Platforms for Library Generation and Optimization: Automated flow synthesis systems allow for the rapid generation of compound libraries by systematically varying reagents and reaction conditions. syrris.com This approach could be used to quickly screen different alcohols for the acetal formation step or to optimize the conditions for the alkene synthesis. The integration of artificial intelligence (AI) and machine learning with these platforms is an emerging trend that could further accelerate the discovery and optimization of synthetic routes. syrris.com Flow chemistry also enables the telescoping of multiple reaction steps, reducing manual work-up and isolation procedures. syrris.com This has been demonstrated in the synthesis of complex pharmaceutical intermediates and C-glycosides, highlighting its potential for multi-step syntheses. acs.orgnih.govacs.org

| Parameter | Batch Processing | Flow Chemistry |

| Heat & Mass Transfer | Often inefficient and non-uniform. | Highly efficient due to large surface-area-to-volume ratio. nih.gov |

| Safety | Handling large volumes of hazardous reagents poses risks. | Small reactor volumes enhance safety, especially for high-pressure or exothermic reactions. syrris.com |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control over parameters. syrris.com |

| Scale-up | Often requires re-optimization. | Direct scalability by running the system for longer periods. rsc.org |

| Purification | Typically performed offline after each step. | Can be integrated in-line for continuous purification. rsc.orgyoutube.com |

Exploration of Unprecedented Reactivity and Derivatization Pathways

The unique structural features of this compound—a terminal alkene and a protected alcohol—provide fertile ground for exploring novel chemical transformations.

Targeted Derivatization of the Alkene: The terminal double bond is a key site for functionalization. Future research could explore a range of selective reactions, including:

Green Epoxidation: Organocatalytic methods using molecular oxygen could provide an environmentally friendly route to the corresponding epoxide, a versatile synthetic intermediate. rsc.org

Allylic Oxidation: Metal-catalyzed reactions could introduce functionality at the allylic position, leading to a new class of derivatives. researchgate.net This could be achieved using green oxidants to improve the sustainability of the process. researchgate.net

Cycloadditions: The alkene could participate in various cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, to construct complex cyclic structures. mdpi.com

Computational Chemistry for Predictive Synthesis: Computational studies using Density Functional Theory (DFT) are becoming indispensable for predicting reaction outcomes and understanding mechanisms. researchgate.net Such studies can elucidate the factors controlling reactivity and selectivity in complex catalytic cycles, for instance, by analyzing the energy barriers for competing pathways like C-C reductive elimination versus β-hydride elimination in nickel-catalyzed reactions. acs.org For a molecule like this compound, computational modeling could be used to:

Predict the regioselectivity of catalytic additions to the alkene.

Design ligands for catalysts to enhance selectivity for the 1-ene isomer. acs.org

Investigate the stability of intermediates and transition states to uncover novel reaction pathways. researchgate.netnih.gov

This predictive power can significantly reduce the experimental effort required to discover new reactions and optimize existing ones, guiding synthetic chemists toward unexplored areas of chemical space.

Q & A

Q. How can computational modeling improve the prediction of this compound’s ecological risk?